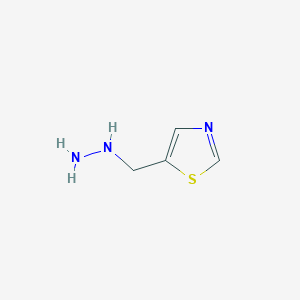

5-(Hydrazinylmethyl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H7N3S |

|---|---|

Molecular Weight |

129.19 g/mol |

IUPAC Name |

1,3-thiazol-5-ylmethylhydrazine |

InChI |

InChI=1S/C4H7N3S/c5-7-2-4-1-6-3-8-4/h1,3,7H,2,5H2 |

InChI Key |

DSOLRCHPTWJXJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=N1)CNN |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hydrazinylmethyl Thiazole and Its Analogs

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Synthesis

The formation of the thiazole ring is a critical first step in the synthesis of 5-(hydrazinylmethyl)thiazole and its analogs. Various laboratory methods exist for the organic synthesis of thiazoles, with the Hantzsch synthesis being a prominent example. wikipedia.org

Hantzsch Thiazole Synthesis and its Modifications

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives. nih.gov The classical approach involves the reaction between an α-halocarbonyl compound (like an α-haloketone) and a thioamide. wikipedia.orgyoutube.com For instance, the synthesis of 2,4-dimethylthiazole is achieved by reacting chloroacetone with thioacetamide. wikipedia.org This method is known for producing high yields. nih.gov

Over the years, numerous modifications have been developed to broaden the scope and improve the conditions of the Hantzsch synthesis. researchgate.net The Holzapfel-Meyers-Nicolaou modification, for example, involves the generation of a hydroxythiazoline intermediate under basic conditions, which is subsequently dehydrated using trifluoroacetic anhydride (TFAA) and pyridine to yield the thiazole. researchgate.net This and other modifications have enabled the synthesis of complex natural products containing thiazole motifs. researchgate.net While powerful, the standard Hantzsch synthesis can have limitations when targeting specific substitution patterns, such as 2,5-disubstituted thiazoles. acs.org

| Reactant 1 (α-Halocarbonyl) | Reactant 2 (Thioamide Source) | Resulting Thiazole Derivative | Synthesis Type |

| Chloroacetone | Thioacetamide | 2,4-Dimethylthiazole | Classical Hantzsch wikipedia.org |

| 2-Bromo-4-fluoroacetophenone | Substituted Thiosemicarbazones | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | Hantzsch Method nih.gov |

| α-Chloroglycinates | Thioamide derivatives | 5-Acylamino-1,3-thiazoles | Holzapfel-Meyers-Nicolaou Modification researchgate.net |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea (B124793) | Substituted Hantzsch Thiazole Derivatives | One-Pot Hantzsch Condensation nih.gov |

Cyclocondensation Reactions for Thiazole Formation

Cyclocondensation reactions are fundamental processes for creating ring structures, including the thiazole nucleus. wisdomlib.org These reactions involve the formation of a cyclic compound from two or more molecules, often with the elimination of a small molecule like water. wisdomlib.org

Beyond the Hantzsch synthesis, other cyclocondensation methods are employed. The Cook-Heilbron synthesis, for example, produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide. wikipedia.org Another approach involves the cyclocondensation of thioamides with alkynyl(aryl)iodonium reagents, which provides a newer route to thiazole synthesis. acs.org These methods highlight the versatility of cyclocondensation chemistry in accessing a wide range of thiazole derivatives.

Introduction of the Hydrazinylmethyl Group at the Thiazole C-5 Position

Once the thiazole ring is formed, the next critical phase is the introduction of the hydrazinylmethyl [-CH₂NHNH₂] group at the C-5 position. The reactivity of the thiazole ring dictates the strategies that can be employed. The C-5 position is generally electron-rich, making it susceptible to attack by electrophiles, especially when an electron-donating group is present at the C-2 position. pharmaguideline.com

Direct Functionalization Strategies

Directly introducing a hydrazinylmethyl group onto an unsubstituted thiazole at the C-5 position in a single step is challenging. Electrophilic substitution reactions on the thiazole ring, such as halogenation, sulfonation, and mercuration, preferentially occur at the C-5 position. pharmaguideline.comslideshare.net However, direct hydrazinylmethylation is not a standard electrophilic substitution. A more plausible direct approach would involve a pre-functionalized reagent, though such methods are not widely reported for this specific group. The reactivity of the C-5 proton can be exploited, but typically this involves deprotonation with very strong bases followed by reaction with an electrophile, a strategy more common for the C-2 position. wikipedia.org

Multi-step Synthetic Routes involving Precursors

A more common and reliable strategy involves a multi-step sequence starting with a thiazole derivative that is already functionalized at the C-5 position. This precursor can then be chemically converted to the desired hydrazinylmethyl group. A key intermediate in this process is 5-hydroxymethylthiazole (B23344).

A potential synthetic pathway is outlined below:

Synthesis of a C-5 Functionalized Precursor : A common starting material is a thiazole with a hydroxymethyl (-CH₂OH) or halomethyl (-CH₂X, where X is a halogen) group at the C-5 position. For example, 5-hydroxymethylthiazole can be prepared via a one-pot method from 2-chloro-5-chloromethylthiazole (B146395) through successive hydrolysis and reduction. google.com

Conversion to a Leaving Group : The hydroxyl group of 5-hydroxymethylthiazole can be converted into a better leaving group, for instance, by reaction with thionyl chloride (SOCl₂) to form 5-(chloromethyl)thiazole.

Nucleophilic Substitution with Hydrazine (B178648) : The resulting 5-(chloromethyl)thiazole can then be reacted with hydrazine (N₂H₄) or a protected form of hydrazine. The hydrazine acts as a nucleophile, displacing the chloride ion to form the target compound, this compound.

This multi-step approach is frequently utilized in the synthesis of complex heterocyclic compounds, including various substituted hydrazinylthiazoles. nih.govresearchgate.netnih.gov

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | 5-Hydroxymethylthiazole | Thionyl Chloride (SOCl₂) or similar | 5-(Chloromethyl)thiazole | Conversion of alcohol to alkyl halide |

| 2 | 5-(Chloromethyl)thiazole | Hydrazine (N₂H₄) | This compound | Nucleophilic Substitution |

Green Chemistry and Sustainable Synthetic Methods

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. bohrium.comresearchgate.net These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. bohrium.comsciencescholar.us

Key green strategies applicable to the synthesis of thiazole precursors include:

Microwave and Ultrasound-Assisted Synthesis : The use of microwave irradiation or ultrasonic irradiation can significantly reduce reaction times and improve yields in Hantzsch-type syntheses. nih.govbepls.com

Use of Green Solvents : Replacing hazardous organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) is a key focus. researchgate.netbepls.com For example, 2-aminothiazoles have been synthesized from α-diazoketones and thiourea in PEG-400. bepls.com

Heterogeneous Catalysis : Employing solid-supported catalysts, such as silica-supported tungstosilisic acid, facilitates easy separation and recycling of the catalyst, reducing waste. nih.govbepls.com

While these methods are often reported for the synthesis of the thiazole ring itself, the principles can be extended to subsequent functionalization steps, such as using greener solvents or catalysts for the conversion of 5-hydroxymethylthiazole to the final hydrazinylmethyl product.

Derivatization Strategies for this compound

Derivatization of this compound is a key strategy for creating a library of related compounds. These modifications can be broadly categorized into reactions involving the exocyclic hydrazine moiety and those that alter the heterocyclic thiazole core.

The hydrazine group attached to the thiazole ring is a versatile functional handle for a variety of chemical transformations, most notably the formation of hydrazones (Schiff bases) and acylation reactions.

Schiff Base Formation: The reaction of hydrazinylthiazoles with various aldehydes and ketones is a common and efficient method to generate thiazole-based Schiff bases or hydrazones. nih.govactascientific.com This condensation reaction typically involves refluxing equimolar amounts of the hydrazinylthiazole precursor and a suitable carbonyl compound in a solvent like ethanol, sometimes with a catalytic amount of acid. ijper.orgderpharmachemica.com The resulting imine linkage (-N=CH-) is a key structural feature of these derivatives. nih.gov The formation of these compounds is often confirmed by the disappearance of the N-H protons of the hydrazine group and the appearance of a characteristic azomethine proton (-N=CH) signal in ¹H NMR spectra. nih.gov

A variety of aromatic and heterocyclic aldehydes have been used to create diverse libraries of thiazole-hydrazone derivatives. nih.gov For instance, substituted benzaldehydes are frequently employed to explore structure-activity relationships. nih.gov

Acylation: The nucleophilic nature of the hydrazine moiety also allows for acylation reactions with acid chlorides or anhydrides. This leads to the formation of N-acylated hydrazinylthiazole derivatives. These reactions are typically carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dioxane. nih.gov This strategy introduces a stable amide linkage, further diversifying the chemical space of this compound analogs.

The table below summarizes examples of derivatization reactions at the hydrazine moiety.

| Reaction Type | Reagents | Key Intermediate | Resulting Linkage |

| Schiff Base Formation | Aldehydes or Ketones | Hydrazinylthiazole | Imine (-N=CH-) |

| Acylation | Acid Chlorides or Anhydrides | Hydrazinylthiazole | Amide (-NH-CO-) |

The thiazole ring itself can be functionalized at various positions, allowing for the introduction of different substituents that can modulate the compound's properties. nih.gov Modifications often begin with a pre-functionalized thiazole, such as one containing a halogen atom, which can then be displaced or used in cross-coupling reactions.

A common strategy involves the Hantzsch thiazole synthesis, which can be adapted to produce thiazoles with desired substitution patterns. This method typically involves the condensation of a thioamide with an α-haloketone. nih.gov By starting with appropriately substituted precursors, one can synthesize analogs with various groups at the C2, C4, and C5 positions.

For instance, new series of compounds containing di-, tri-, and tetrathiazole moieties have been synthesized by reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with other heterocyclic amines or thiosemicarbazone derivatives. nih.govmdpi.com These reactions effectively introduce complex heterocyclic systems at the 5-position of the thiazole ring, demonstrating a powerful method for creating elaborate molecular architectures. mdpi.com

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the functionalization of the thiazole core, particularly for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These methods offer a direct way to introduce aryl, heteroaryl, and other groups onto the thiazole ring system.

C-H Arylation: Direct C-H arylation has emerged as an efficient strategy for modifying thiazoles, avoiding the need for pre-functionalization like halogenation. The regioselectivity of the arylation (i.e., at the C2, C4, or C5 position) can be controlled by carefully selecting the palladium catalyst, ligand, and base. nih.gov For example, a Pd/PPh₃/NaOtBu system can favor C2-arylation, while a Pd catalyst with a bathophenanthroline (Bphen) ligand and K₃PO₄ as the base can direct the reaction to the C5 position. nih.gov This catalyst-controlled regiodivergence allows for the streamlined synthesis of specifically substituted thiazoles. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is another widely used palladium-catalyzed method. It typically involves the reaction of a halogenated thiazole (e.g., bromo- or iodo-thiazole) with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is compatible with a wide range of functional groups. cdnsciencepub.combohrium.com

The table below outlines different palladium-catalyzed reactions used in thiazole chemistry.

| Coupling Reaction | Thiazole Substrate | Coupling Partner | Typical Catalyst System | Result |

| C-H Arylation (C2) | Thiazole | Aryl Halide | Pd/PPh₃/NaOtBu | C2-Arylthiazole |

| C-H Arylation (C5) | Thiazole | Aryl Halide | Pd/Bphen/K₃PO₄ | C5-Arylthiazole |

| Suzuki-Miyaura | Halogenated Thiazole | Boronic Acid/Ester | Pd(OAc)₂ or other Pd(II)/Pd(0) catalysts | Aryl-substituted Thiazole |

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of this compound and its derivatives are critical steps to ensure the chemical integrity and purity of the final compounds. A combination of techniques is typically employed, depending on the physical and chemical properties of the target molecule and any impurities present.

Common purification methods include:

Filtration: This is often the first step to isolate a solid product from the reaction mixture, especially after precipitation or crystallization. google.com

Washing: The isolated solid is frequently washed with various solvents to remove residual reagents and soluble byproducts. For example, washing with a dilute sodium bicarbonate solution can remove acidic impurities, followed by washing with water. actascientific.com

Recrystallization: This is a standard technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. ijper.org

Extraction: Liquid-liquid extraction is used to separate the target compound from the reaction mixture based on its solubility. The product is extracted into an organic solvent (e.g., ethyl acetate), and the layers are separated. The organic layer containing the product is then dried and the solvent is removed. google.com

Drying: After extraction, the organic solution is typically dried over an anhydrous salt, such as sodium sulfate (Na₂SO₄), to remove any residual water before solvent evaporation. google.com

Chromatography: Thin-layer chromatography (TLC) is extensively used to monitor the progress of a reaction and to assess the purity of the isolated product. ijper.orgderpharmachemica.com For more challenging separations, column chromatography is the method of choice to isolate the desired compound from a mixture.

Distillation: For liquid products, distillation under reduced pressure can be an effective purification method. google.com

The purity of the final compound is typically confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry) and by measuring physical constants such as the melting point. nih.govnih.gov

Spectroscopic and Structural Elucidation of 5 Hydrazinylmethyl Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within a molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. For derivatives of 5-(hydrazinylmethyl)thiazole, the following characteristic signals are typically observed:

Thiazole (B1198619) Ring Protons: The proton at the C2 position of the thiazole ring typically appears as a singlet in the downfield region of the spectrum. For thiazole itself, the C2-H proton signal is observed at approximately 8.8 ppm, while the C4-H and C5-H protons appear at around 7.8 ppm and 7.3 ppm, respectively. In this compound derivatives, the C2-H proton signal is expected in a similar downfield region. For example, in some synthesized thiazole derivatives, the thiazole ring proton has been observed as a singlet between 7.20 and 7.80 ppm. nih.gov Another study reported the thiazole ring proton signal at 7.07 ppm. researchgate.net

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group attached to the thiazole ring at the C5 position and the hydrazinyl group typically appear as a singlet. The chemical shift of these protons is influenced by the neighboring thiazole ring and the electron-withdrawing nature of the hydrazinyl group.

Hydrazinyl Protons (-NH-NH₂): The protons of the hydrazinyl group (NH and NH₂) are exchangeable and their signals can vary in position and may sometimes be broad. The NH proton of a hydrazinyl moiety in a thiazole derivative has been observed as a singlet at a chemical shift range of 11.55–11.68 ppm. nih.gov The amino group (NH₂) protons on a thiazole derivative have been observed as a singlet near 7.00 ppm. researchgate.net

The integration of these signals provides the ratio of the number of protons of each type, further confirming the structure.

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound Derivatives

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| Thiazole C2-H | ~8.8 | Singlet |

| Thiazole C4-H | ~7.8 | Singlet/Doublet |

| Methylene (-CH₂-) | Varies | Singlet |

| Hydrazinyl (-NH-) | Varies (often broad) | Singlet |

| Hydrazinyl (-NH₂) | Varies (often broad) | Singlet |

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substituents on the thiazole ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound derivatives, distinct signals are expected for each carbon atom in a unique chemical environment.

Thiazole Ring Carbons: The carbon atoms of the thiazole ring (C2, C4, and C5) exhibit characteristic chemical shifts. Generally, C2 appears at the most downfield position due to its position between two heteroatoms (N and S). For unsubstituted thiazole, the chemical shifts are approximately δ 153.4 (C2), 143.7 (C4), and 115.3 (C5). In substituted thiazoles, these values can shift depending on the nature of the substituent. For instance, in some 2-hydrazinyl-thiazole derivatives, the thiazole ring carbons have been observed in the regions of δ 107-115 ppm for C5, and higher values for C2 and C4. nih.govnih.gov

Methylene Carbon (-CH₂-): The carbon of the methylene group will appear in the aliphatic region of the spectrum.

Other Aromatic/Aliphatic Carbons: If the derivative contains other aromatic or aliphatic groups, their corresponding carbon signals will also be present in the spectrum, with chemical shifts characteristic of their respective environments. nih.gov

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Thiazole Derivatives

| Carbon Atom | Chemical Shift (ppm) |

| Thiazole C2 | ~150-170 |

| Thiazole C4 | ~130-150 |

| Thiazole C5 | ~100-120 |

| Methylene (-CH₂-) | ~40-60 |

Note: These are general ranges and the exact chemical shifts will be influenced by the specific molecular structure.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To further confirm the structural assignments, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com In a this compound derivative, COSY can confirm the coupling between the -NH and -NH₂ protons of the hydrazinyl group, if observable, and any couplings involving the methylene protons and adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.comcolumbia.edu For example, the HSQC spectrum would show a cross-peak between the methylene protons and the methylene carbon, and between the thiazole ring protons and their corresponding ring carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). emerypharma.comcolumbia.edu This is particularly useful for connecting different fragments of the molecule. For instance, an HMBC spectrum could show a correlation between the methylene protons and the C5 carbon of the thiazole ring, as well as the C4 carbon, confirming the attachment of the hydrazinylmethyl group at the C5 position. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. For this compound derivatives, the FT-IR spectrum would be expected to show the following characteristic absorption bands:

N-H Stretching: The hydrazinyl group will exhibit N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹. These bands can sometimes be broad due to hydrogen bonding. rsc.org

C-H Stretching: Aromatic C-H stretching from the thiazole ring is usually observed around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methylene group will appear in the 2850-3000 cm⁻¹ region. nih.gov

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole ring typically occur in the 1500-1650 cm⁻¹ region. nih.gov

N-H Bending: The bending vibration of the N-H bond in the hydrazinyl group is expected in the 1550-1650 cm⁻¹ range.

C-N Stretching: The C-N stretching vibration of the thiazole ring can be found in the 1300-1400 cm⁻¹ region. researchgate.net

C-S Stretching: The C-S stretching vibration of the thiazole ring is typically weak and appears in the 600-800 cm⁻¹ range.

The presence of these characteristic bands in the FT-IR spectrum provides strong evidence for the presence of the thiazole ring and the hydrazinylmethyl group.

Table 3: Key FT-IR Absorption Frequencies for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazinyl) | 3300-3500 | Medium-Strong, often broad |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=N / C=C Stretch (Thiazole) | 1500-1650 | Medium-Strong |

| N-H Bend (Hydrazinyl) | 1550-1650 | Medium |

| C-N Stretch (Thiazole) | 1300-1400 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. While FT-IR is based on the absorption of light, Raman spectroscopy is based on the inelastic scattering of light. For molecules with a center of symmetry, vibrations that are Raman active are often IR inactive, and vice versa (the rule of mutual exclusion). Although thiazole does not have a center of symmetry, Raman spectroscopy can still provide valuable complementary information.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for the characterization of this compound derivatives, primarily used to confirm the molecular weight of newly synthesized compounds. In the analysis of various thiazole-hydrazone conjugates, the molecular ion peak (M⁺) is a key diagnostic marker. For instance, studies on a series of these derivatives consistently show molecular ion peaks that correspond to their calculated molecular weights, thereby verifying their successful synthesis. researchgate.net

The fragmentation patterns of these molecules, while complex, can offer structural information. For example, in the mass spectra of 2-[2-(cyclohexylmethylene)hydrazinyl)]-4-phenylthiazole, a related thiazolyl hydrazone derivative, multiple reaction monitoring (MRM) was used to establish specific transitions. The transition of the parent ion at m/z 286.1 to a fragment ion at m/z 176.1 was used for quantification, while another fragment at m/z 112.2 served as a qualifier, demonstrating how fragmentation data is used to build robust analytical methods. researchgate.net

The stability of the thiazole ring is a significant factor in the fragmentation process. In studies of related thiazole derivatives under electron impact, it has been noted that the decomposition often involves cleavage of the dihydrothiazole ring and the elimination of various substituents. mdpi.com The specific fragmentation pathways are heavily influenced by the nature and position of substituents on the thiazole core. mdpi.com

The table below presents mass spectrometry data for a selection of this compound hydrazone derivatives, confirming their molecular formulas.

| Compound Name | Molecular Formula | Observed Molecular Ion (m/z) | Reference |

|---|---|---|---|

| N'-(4-Fluorobenzylidene)-2-(4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)acetohydrazide | C20H15F4N3O1S | 365.8 [M+] | researchgate.net |

| 2-(4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)-N'-(4-nitrobenzylidene)acetohydrazide | C20H15F3N4O3S | 420 [M+] | mdpi.com |

| N'-(4-Methoxybenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | C20H16F3N3O2S | 420 [M+] | mdpi.com |

| 2-[2-(Cyclohexylmethylene)hydrazinyl)]-4-phenylthiazole | C16H19N3S | 286.1 [M+H]⁺ | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the conjugated systems of this compound derivatives. The formation of hydrazones from this compound introduces an extended π-system, resulting in characteristic absorption bands in the ultraviolet and visible regions.

Research on a series of thiazole-hydrazone conjugates reveals that these compounds typically exhibit maximum absorption (λmax) in the range of 326–366 nm. novapublishers.com These absorption bands are attributed to π → π* transitions within the conjugated system formed by the thiazole ring, the hydrazone linkage (-N=CH-), and the associated aromatic substituents. researchgate.net The exact position of the λmax is influenced by the electronic nature of the substituents on the aromatic rings and the polarity of the solvent, a phenomenon known as solvatochromism. novapublishers.com For example, direct excitation experiments on some azole derivatives have shown that the parent thiazole scaffold can have negligible absorption above 350 nm, while the introduction of other chromophores or reaction with other reagents under specific conditions leads to absorption at higher wavelengths. nih.gov

The data below summarizes the UV-Vis absorption maxima for several this compound hydrazone derivatives, illustrating the influence of different substituent groups on the electronic transitions.

| Compound Derivative Substituent | λmax (nm) | Reference |

|---|---|---|

| 4-Fluoro | 326 | novapublishers.com |

| 4-Chloro | 333 | novapublishers.com |

| 4-Bromo | 336 | novapublishers.com |

| 4-Nitro | 366 | novapublishers.com |

| 3-Nitro | 330 | novapublishers.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of closely related thiazolyl hydrazone derivatives offers significant insight into the expected molecular geometry. novapublishers.comresearchgate.net

The detailed structural parameters obtained from such studies are crucial for understanding structure-activity relationships and for computational studies like molecular docking.

The crystallographic data for 2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(p-tolyl)thiazole is presented below.

| Parameter | Value | Reference |

|---|---|---|

| Compound Name | 2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(p-tolyl)thiazole | |

| Crystal System | Monoclinic | |

| Space Group | P21/c | |

| a (Å) | 11.132(3) | |

| b (Å) | 10.021(2) | |

| c (Å) | 17.003(4) | |

| β (°) | 107.05(2) | |

| Volume (ų) | 1815.1(7) |

Computational and Theoretical Chemistry Studies on 5 Hydrazinylmethyl Thiazole

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed extensively to investigate the structural and electronic properties of thiazole-containing compounds. kbhgroup.innih.gov This approach allows for the detailed examination of a molecule's ground-state geometry and the distribution of its electrons. kbhgroup.in

Studies on closely related 2-(2-hydrazineyl)thiazole derivatives have utilized DFT methods, commonly with the B3LYP functional and a 6-311G(d,p) basis set, to optimize molecular geometries and compute various electronic parameters. kbhgroup.in These calculations are fundamental for a deeper understanding of the molecule's stability and reactivity. nih.govresearchgate.net

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. kbhgroup.in For hydrazineyl thiazole (B1198619) derivatives, DFT calculations determine the most energetically favorable conformations by minimizing the energy with respect to all atomic coordinates. This process yields crucial data on bond lengths, bond angles, and dihedral angles. kbhgroup.in For instance, in a detailed structural analysis of a representative (E)-4-phenyl-2-(2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)hydrazineyl)thiazole (PIFHT), bond lengths and angles were thoroughly examined to understand the precise spatial arrangement of its structural components. kbhgroup.in This foundational analysis is critical for the accuracy of all subsequent computational predictions.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov

A small energy gap suggests that a molecule is more reactive, less stable, and more polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This facilitates intramolecular charge transfer (ICT). kbhgroup.in In a study of ten 2-(2-hydrazineyl)thiazole derivatives, FMO analysis revealed that the molecule designated NIFHT-3 possessed the lowest energy gap, indicating that charge transfer is easier in this molecule compared to the others in the series. kbhgroup.in Conversely, a large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity. nih.gov

Illustrative FMO Data for Thiazole Derivatives

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Thiazole-Hydrazone (TCAH8) | - | - | 3.595 | nih.govresearchgate.net |

| Thiazole-Hydrazone (TCAH3) | - | - | 4.123 | nih.gov |

| Thiazole-Pyrazole (Comp. 2) | -6.260 | -0.552 | 5.707 | nih.gov |

| Thiazole-Pyrazole (Comp. 4) | -5.523 | -0.016 | 5.507 | nih.gov |

| 2-(2-hydrazinyl)thiazole (NIFHT-3) | - | - | Lowest in series | kbhgroup.in |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. kbhgroup.in The MEP map illustrates the charge distribution on the molecule's surface using a color spectrum. nih.gov

Red and Yellow/Orange Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of heteroatoms. nih.gov

Blue Regions: These areas represent positive electrostatic potential, indicating electron-deficient regions. They are prone to nucleophilic attack. nih.gov

Green Regions: These denote areas of neutral or zero potential. nih.gov

For 2-(2-hydrazineyl)thiazole derivatives, MEP plots have been computed to identify these reactive regions. The analysis showed that for most derivatives, the benzene (B151609) ring attached to the thiazole moiety is particularly prone to electrophilic attacks. kbhgroup.in

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. kbhgroup.in These global reactivity descriptors provide a quantitative measure of a molecule's chemical behavior.

Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud. It is calculated from the HOMO and LUMO energies. A molecule with a high hardness value is more stable and less reactive. nih.gov

Chemical Softness (σ): The reciprocal of hardness, indicating how easily the electron cloud can be deformed. A higher softness value corresponds to higher reactivity. nih.govresearchgate.net

Global Electrophilicity (ω): This index measures a molecule's ability to accept electrons. A higher electrophilicity index indicates a good electrophile. kbhgroup.in For example, in a series of hydrazineyl thiazoles, the molecule NIFHT-2 was identified as the best electrophile with the highest ω value (5.2948 eV), while MIFHT was found to be a potent nucleophile with a lower ω value (3.0225 eV). kbhgroup.in

Chemical Potential (Pi): Relates to the escaping tendency of an electron from a molecule. An increase in chemical potential corresponds to an increased ability to lose an electron. kbhgroup.in

Selected Quantum Chemical Descriptors for Thiazole Derivatives

| Compound Derivative | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Reference |

|---|---|---|---|

| Thiazole-Pyrazole (Comp. 2) | 2.853 | - | nih.gov |

| Thiazole-Pyrazole (Comp. 4) | 2.753 | - | nih.gov |

| 2-(2-hydrazinyl)thiazole (NIFHT-2) | - | 5.2948 | kbhgroup.in |

| 2-(2-hydrazinyl)thiazole (MIFHT) | - | 3.0225 | kbhgroup.in |

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For thiazole derivatives, MD simulations can assess the stability and conformational behavior of these compounds when interacting with other molecules, such as biological receptors. nih.govnih.gov By simulating the complex in a dynamic environment, researchers can validate findings from simpler models like molecular docking and gain a deeper understanding of the stability of the interactions. nih.govnih.gov These simulations provide insights into how the compound behaves within a binding site, confirming the stability and energy profiles of different conformations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and a specific property, often their biological activity. nih.govresearchgate.net The process involves calculating a set of molecular descriptors for each compound in a dataset. nih.gov These descriptors can be constitutional, topological, electronic, or quantum chemical in nature.

For thiazole derivatives, QSAR studies have been performed by first optimizing the molecular structures using DFT methods. researchgate.net Then, using techniques like multiple linear regression, a model is built that correlates the calculated descriptors with an observed property. nih.govresearchgate.net A statistically significant QSAR model can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of novel molecules with desired characteristics. researchgate.net

Spectroscopic Property Prediction (Theoretical NMR, IR, UV-Vis)

The theoretical prediction of spectroscopic properties through computational methods offers a powerful tool for understanding the electronic structure and behavior of molecules. For 5-(Hydrazinylmethyl)thiazole, density functional theory (DFT) and time-dependent DFT (TD-DFT) are the most common approaches to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These calculations provide valuable insights that complement experimental findings.

Theoretical NMR Spectroscopy (¹H and ¹³C)

The prediction of ¹H and ¹³C NMR chemical shifts is crucial for the structural elucidation of this compound. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method embedded within a DFT framework. The choice of functional and basis set, such as B3LYP/6-311+G(d,p), is common for achieving a good correlation between calculated and experimental values.

The predicted chemical shifts are highly dependent on the molecular geometry and the electronic environment of each nucleus. For this compound, the protons and carbons of the thiazole ring are expected to have characteristic shifts influenced by the electronegativity of the nitrogen and sulfur atoms and the substitution pattern. The hydrazinylmethyl group introduces additional signals whose chemical shifts are sensitive to conformational changes and potential intramolecular hydrogen bonding.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 (thiazole) | 8.5 - 9.0 | s |

| H4 (thiazole) | 7.2 - 7.6 | s |

| CH₂ | 4.0 - 4.5 | s |

| NH | 4.5 - 5.0 | br s |

| NH₂ | 3.0 - 3.5 | br s |

| Note: Predicted values are estimations based on data from related thiazole derivatives. Actual values may vary. |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (thiazole) | 150 - 155 |

| C4 (thiazole) | 140 - 145 |

| C5 (thiazole) | 120 - 125 |

| CH₂ | 45 - 50 |

| Note: Predicted values are estimations based on data from related thiazole derivatives. Actual values may vary. |

Theoretical IR Spectroscopy

Theoretical IR spectroscopy, calculated using DFT methods, provides a vibrational analysis of the molecule, identifying the characteristic frequencies corresponding to different functional groups. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model.

For this compound, the IR spectrum is expected to show characteristic bands for the N-H and C-H stretching vibrations at higher wavenumbers. The thiazole ring itself will exhibit a series of complex vibrations, including C=N, C=C, and C-S stretching modes, as well as various bending modes. The presence of the hydrazinylmethyl group will contribute to specific vibrational modes, including CH₂ bending and N-N stretching.

Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H stretch (hydrazinyl) | 3300 - 3400 |

| C-H stretch (thiazole) | 3050 - 3150 |

| C-H stretch (methyl) | 2900 - 3000 |

| C=N stretch (thiazole) | 1600 - 1650 |

| C=C stretch (thiazole) | 1500 - 1550 |

| CH₂ bend | 1400 - 1450 |

| C-N stretch | 1300 - 1350 |

| C-S stretch (thiazole) | 650 - 750 |

| Note: Predicted values are estimations based on data from related thiazole derivatives and general IR correlation tables. researchgate.net |

Theoretical UV-Vis Spectroscopy

Time-dependent density functional theory (TD-DFT) is the primary method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions between molecular orbitals, including the absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption.

The UV-Vis spectrum of this compound is expected to be characterized by π→π* and n→π* transitions. The thiazole ring, being an aromatic heterocycle, will be the primary chromophore. The hydrazinylmethyl substituent can act as an auxochrome, potentially causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted thiazole. The solvent environment can also significantly influence the UV-Vis spectrum, a phenomenon that can be modeled using implicit or explicit solvent models in the calculations. kbhgroup.in

Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | 230 - 250 | > 0.1 |

| n → π | 270 - 290 | < 0.1 |

| Note: Predicted values are estimations based on data for thiazole and its derivatives. kbhgroup.inacs.org The exact values are sensitive to the computational method and solvent. |

Chemical Reactivity and Transformation Mechanisms of 5 Hydrazinylmethyl Thiazole

Nucleophilic and Electrophilic Reactions of the Hydrazine (B178648) Moiety

The hydrazine group attached to the thiazole (B1198619) ring via a methylene (B1212753) linker is a potent nucleophile, owing to the alpha-effect where the lone pair on one nitrogen atom enhances the nucleophilicity of the adjacent nitrogen. acs.orgresearchgate.net This high nucleophilicity is the driving force for many of its characteristic reactions.

The primary reactions of the hydrazine moiety involve its interaction with electrophilic species, most notably carbonyl compounds. 5-(Hydrazinylmethyl)thiazole readily condenses with a variety of aldehydes and ketones to form stable hydrazones. This reaction is fundamental to its utility in synthesis, often serving as the initial step for subsequent cyclization reactions. The formation of these hydrazones can be catalyzed by acids and is a reversible process, although the equilibrium often favors the product. nih.gov

Beyond simple carbonyls, the hydrazine group can react with other electrophiles. For instance, acylation with acid chlorides or anhydrides can occur at the terminal nitrogen atom to produce acylhydrazides. These derivatives are also important intermediates for further transformations. nih.govresearchgate.net

| Reagent Type | Product | Reaction Description |

| Aldehydes/Ketones | Hydrazones | Condensation reaction forming a C=N bond. |

| Acid Anhydrides | Acylhydrazides | Nucleophilic acyl substitution on the anhydride. nih.gov |

| α,β-Unsaturated Ketones | Pyrazoline derivatives | Michael addition followed by intramolecular cyclization. nih.gov |

Reactions Involving the Thiazole Ring System

The thiazole ring itself possesses a distinct reactivity pattern. It is an electron-deficient aromatic system, which influences its susceptibility to electrophilic and nucleophilic attack. The electron-deficiency is most pronounced at the C2 position, while the C5 position is comparatively more electron-rich, making it the preferred site for electrophilic substitution. nih.gov

However, the presence of the hydrazinylmethyl group at the C5 position can influence this reactivity. While direct electrophilic substitution on the thiazole ring of this compound is not extensively documented, it is plausible that the electron-donating nature of the substituent could further activate the ring towards electrophiles, although steric hindrance might play a role.

Nucleophilic substitution is generally difficult on an unsubstituted thiazole ring but can occur if a good leaving group is present, particularly at the C2 position. The thiazole ring can also participate in cycloaddition reactions, although this often requires high temperatures or photochemical activation due to the stability of the aromatic system. nih.govacs.org

Oxidation and Reduction Pathways

Both the hydrazine moiety and the thiazole ring can undergo oxidation and reduction, leading to a variety of products. The hydrazine group is susceptible to oxidation, which can lead to the formation of diimide intermediates or, under harsher conditions, cleavage of the N-N bond.

The thiazole ring is generally stable to many reducing agents. However, it can be reduced under specific conditions. A significant reaction in this category is desulfurization using Raney Nickel. This process removes the sulfur atom from the ring, leading to the formation of an acyclic amine. masterorganicchemistry.comorganicreactions.org This reaction is a powerful tool for structural modification. Conversely, the thiazole ring is relatively resistant to catalytic hydrogenation with catalysts like palladium or platinum. researchgate.net

Oxidation of the thiazole ring is also possible. Strong oxidizing agents can lead to the formation of thiazole N-oxides or even ring cleavage. nih.gov The oxidation of related thiazoline (B8809763) systems has been shown to yield sulfonic acids or disulfides depending on the oxidant used. rsc.org

| Reaction Type | Reagent | Product |

| Reduction | Raney Nickel | Desulfurization to an acyclic amine. masterorganicchemistry.comorganicreactions.org |

| Oxidation | Peracetic Acid | Potential for thiazole N-oxide or ring-opened products. rsc.org |

Cyclization and Rearrangement Reactions

A major application of this compound in synthetic chemistry is its use as a precursor for the construction of fused and linked heterocyclic systems. The bifunctional nature of the molecule, possessing both a nucleophilic hydrazine and a modifiable thiazole ring, allows for a variety of cyclization strategies.

The hydrazone derivatives formed from the reaction with carbonyl compounds are key intermediates for these cyclizations. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole (B372694) rings. nih.govorganic-chemistry.orgnih.govresearchgate.net Similarly, reaction with appropriate dicarbonyl precursors can yield six-membered rings like pyridazinones. nih.govresearchgate.netresearchgate.net

Rearrangement reactions are also a feature of thiazole chemistry. The Boulton-Katritzky rearrangement is a notable example, involving the recyclization of certain heterocyclic systems. rsc.orgbeilstein-journals.orgnih.gov While not directly documented for this compound itself, analogous structures can undergo such rearrangements, highlighting the potential for complex transformations.

| Reactant | Product | Ring System Formed |

| β-Diketones | Substituted pyrazoles | Pyrazole |

| γ-Ketoesters | Substituted pyridazinones | Pyridazinone |

| α-Haloketones (from thiosemicarbazide (B42300) precursor) | Substituted thiazoles | Thiazole |

Reaction Kinetics and Mechanistic Pathways

The kinetics of the reactions of this compound are largely governed by the properties of the hydrazine moiety. The rate of hydrazone formation, a key reaction, is pH-dependent and is influenced by both electronic and steric factors of the carbonyl partner. nih.gov Studies on various hydrazine derivatives have shown that their nucleophilicity does not always correlate directly with their basicity, a phenomenon related to the alpha-effect. acs.orgresearchgate.net The reaction rate can be significantly influenced by the presence of neighboring groups that can provide intramolecular catalysis. nih.gov

The mechanisms of the cyclization reactions often involve a sequence of condensation, addition, and elimination steps. For instance, the widely used Hantzsch thiazole synthesis, which can be adapted to produce hydrazinylthiazoles, proceeds via the nucleophilic attack of the sulfur atom of a thiourea (B124793) or thiosemicarbazide onto an α-haloketone, followed by cyclization and dehydration. nih.gov

Mechanistic studies on the reduction of metal ions by organic hydrazine derivatives have shown that the reaction rate correlates with the basicity of the hydrazine and is accelerated by electron-donating substituents, which increase the electron density on the nitrogen atoms. osti.gov This suggests that the electronic nature of the thiazolylmethyl substituent plays a crucial role in the redox chemistry of this compound.

Applications of 5 Hydrazinylmethyl Thiazole As a Versatile Chemical Scaffold

Role in Medicinal Chemistry Research (as a Scaffold for Target Design)

The 5-(hydrazinylmethyl)thiazole core is a privileged scaffold in medicinal chemistry, offering a foundation for the rational design of compounds aimed at specific biological targets. Its adaptability allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Design and Synthesis of Ligands for Biological Targets (e.g., Enzymes, Receptors)

The hydrazinylmethyl group of this compound serves as a key reactive handle for the synthesis of a diverse range of derivatives. This functionality readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or can be acylated to produce stable hydrazides. These synthetic strategies have been instrumental in creating libraries of ligands targeting a variety of enzymes and receptors.

For instance, researchers have successfully synthesized series of thiazole-based hydrazones and evaluated their potential as inhibitors of enzymes implicated in various diseases. The general synthetic approach often involves the initial formation of a thiosemicarbazone, which is then cyclized to form the thiazole (B1198619) ring, followed by reaction with an appropriate aldehyde or ketone to introduce the desired side chain.

One notable area of investigation is the development of enzyme inhibitors. By strategically designing substituents on the thiazole ring and the hydrazone moiety, scientists can tailor the resulting molecules to fit into the active sites of specific enzymes. For example, derivatives of 2-(2-hydrazinyl)thiazole have been designed and synthesized as potential antimycobacterial agents. rsc.org The design of these compounds often takes into account Lipinski's rule of five to ensure drug-like properties. rsc.org

Furthermore, thiazole derivatives have been explored as ligands for various receptors. Sets of isomeric thiazole derivatives have been synthesized and shown to be highly active ligands for the neuropeptide Y5 receptor, with their binding affinities influenced by the specific isomeric conformation. rsc.org The synthesis of these compounds often employs parallel iterative solution-phase synthesis, guided by structure-activity relationship (SAR) analysis and computer-aided design. rsc.org

The versatility of the thiazole scaffold is further demonstrated in the synthesis of hybrid molecules. By combining the this compound core with other pharmacologically active moieties, such as pyridine, researchers have developed novel compounds with promising anti-inflammatory and antimicrobial activities. nih.gov

Table 1: Examples of this compound Derivatives and their Biological Targets

| Derivative Class | Biological Target | Synthetic Approach |

| Thiazolyl-hydrazones | Human Monoamine Oxidase (hMAO) A and B, Acetylcholinesterase (AChE) | Condensation of (thiazol-2-yl)hydrazine with acetylpyridines. nih.gov |

| 2-(Indol-5-yl)thiazoles | Xanthine Oxidase (XO) | Multi-step synthesis involving the formation of a thiazole ring from an indole-containing precursor. acs.org |

| Thiazole-5-hydroxamic acids | Histone Deacetylase (HDAC) | Synthesis involving a thiazole ring connected to a piperazine (B1678402) spacer and a zinc-chelating hydroxamic acid group. metu.edu.tr |

| Pyridine-thiazole hydrazides | Not specified, evaluated for anti-inflammatory and antimicrobial activity | Condensation of 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide with aromatic aldehydes. nih.gov |

Exploration of Molecular Mechanism of Action at a Biochemical Level (e.g., DNA interaction, protein binding)

Understanding how this compound-based compounds exert their biological effects requires detailed investigation at the molecular level. Researchers have employed various techniques to elucidate their mechanisms of action, including studies on DNA interaction and protein binding.

Several studies have explored the ability of thiazole derivatives to interact with DNA. The planar nature of the thiazole ring, often extended through conjugation with other aromatic systems, allows these molecules to intercalate between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. The binding of novel thiazole derivatives to calf-thymus DNA (CT-DNA) has been investigated using UV-Vis absorption spectroscopy and viscosity measurements, with results suggesting an intercalation binding mode for many of the tested compounds.

Molecular docking studies have become an invaluable tool for predicting and understanding the binding of thiazole derivatives to their protein targets. These computational methods can model the interactions between a ligand and the active site of an enzyme or the binding pocket of a receptor, providing insights into the specific amino acid residues involved in the interaction. For example, molecular docking has been used to study the binding of novel thiazole derivatives to the active site of the DNA gyrase enzyme, a key target for antibacterial agents. These studies help in rationalizing the observed structure-activity relationships and guide the design of more potent inhibitors.

The investigation of protein binding is not limited to computational methods. Experimental techniques such as X-ray crystallography can provide a detailed, three-dimensional picture of how a ligand binds to its target protein. While specific crystallographic data for this compound itself may be limited, the broader class of thiazole derivatives has been extensively studied in complex with various proteins.

Chemical Probes for Biological Pathways

While not always explicitly designed as such, the targeted nature and biological activity of this compound derivatives position them as potential chemical probes for dissecting complex biological pathways. A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context.

The development of potent and selective inhibitors of specific enzymes based on the this compound scaffold allows researchers to probe the role of these enzymes in various cellular processes. For instance, by using a selective inhibitor of a particular kinase, one can investigate the downstream signaling events that are dependent on the activity of that kinase.

The ability of some thiazole derivatives to induce apoptosis (programmed cell death) in cancer cells makes them useful tools for studying the intricate molecular machinery that governs this process. For example, certain hydrazinyl-thiazole derivatives have been shown to cause cell cycle arrest and induce apoptosis, providing a means to investigate the roles of key regulatory proteins like p53.

Furthermore, the fluorescent properties inherent in some extended aromatic thiazole systems could potentially be exploited for the development of fluorescent probes. Such probes could be used to visualize the localization of their target proteins within cells or to monitor changes in the cellular environment. However, the dedicated development of this compound-based compounds specifically as chemical probes is an area that warrants further exploration.

Material Science Applications

Beyond its utility in the life sciences, the thiazole core, and by extension, derivatives of this compound, are being explored for their potential in the field of material science. The electronic properties of the thiazole ring, particularly its electron-accepting nature, make it an attractive component for the construction of novel organic materials with applications in electronics and energy.

Organic Electronics (e.g., OLEDs, OFETs)

Thiazole-based organic semiconductors have garnered significant interest for their potential use in organic electronic devices. The electron-withdrawing imine (C=N) group within the thiazole ring imparts favorable electron-accepting properties, which are crucial for the development of n-type organic semiconductors.

In the realm of Organic Field-Effect Transistors (OFETs), thiazole-containing molecules and polymers have demonstrated promising performance. The rigid and planar structure of fused thiazole systems, such as thiazolothiazole, facilitates efficient intermolecular π-π stacking, which is essential for good charge carrier mobility. While specific research on this compound in this context is not prominent, the broader class of thiazole derivatives has been successfully incorporated into high-performance OFETs. For example, thiazole-thiazolothiazole conjugated molecules have been used to fabricate n-type OFETs with high electron mobilities.

The application of thiazole derivatives in Organic Light-Emitting Diodes (OLEDs) is another area of active research. The electronic properties of these materials can be tuned by chemical modification to achieve desired emission colors and device efficiencies. The hydrazinylmethyl group could potentially serve as a point of attachment for other functional groups to fine-tune the optoelectronic properties of the resulting materials.

Organic Photovoltaics

The development of efficient organic solar cells (OSCs) relies on the design of materials that can effectively absorb sunlight and convert it into electrical energy. Thiazole-containing compounds have emerged as promising materials for use in OSCs, both as electron donors and acceptors.

The electron-deficient nature of the thiazole ring makes it a suitable building block for constructing narrow bandgap non-fullerene acceptors (NFAs). These materials play a crucial role in modern bulk-heterojunction OSCs. Fused thiazole heterocycles, such as thiazolo[5,4-d]thiazole (B1587360), have been widely used to construct conjugated polymers for photovoltaic applications. These materials often exhibit proper energy levels, optimized molecular aggregation, and favorable active layer morphology, leading to excellent photovoltaic performance.

While direct applications of this compound in this area are not extensively documented, the principles governing the use of thiazole derivatives in organic photovoltaics suggest that appropriately functionalized compounds derived from this scaffold could be of interest. The hydrazinylmethyl group could be used to link the thiazole core to other photoactive or electron-transporting moieties, creating novel materials for solar energy conversion. For instance, a poly(triphenylamine-thiazolo[5,4-d]thiazole) copolymer has been investigated as a dye in bulk-heterojunction organic solar cells, demonstrating the potential of thiazole-based polymers in this field.

Luminescent Materials and Sensors

While extensive research exists on the luminescent properties of thiazole derivatives, specific data on this compound remains limited. However, the broader class of thiazole-containing compounds is well-recognized for its potential in developing luminescent materials. Thiazoles are intrinsically fluorescent and can be incorporated into larger systems like metal-organic frameworks (MOFs) and coordination polymers. scientificarchives.comscientificarchives.com The photoluminescence in these materials can originate from the organic ligands themselves, from lanthanide ions coordinated to them, or from guest species within the framework. scientificarchives.comscientificarchives.com

For instance, metal complexes of related 5-N-arylaminothiazoles have been shown to exhibit enhanced emission properties, particularly with zinc, both in solution and in the solid state. nih.gov Similarly, luminescent MOFs (LMOFs) constructed from thiazolo[5,4-d]thiazole ligands have been developed as highly sensitive and selective sensors for environmental contaminants, including heavy metal ions like Hg²⁺, toxic anions, and aromatic compounds. scientificarchives.comscientificarchives.comnih.govresearchgate.net The sensing mechanism often involves a quenching or shifting of the material's fluorescence upon interaction with the analyte. nih.govresearchgate.net These findings suggest that this compound could serve as a promising ligand for future research into new luminescent sensors, though specific studies are not yet available.

Polymer Chemistry and Functional Materials

The incorporation of thiazole moieties into polymer chains is a strategy for creating functional materials with tailored properties. The nitrogen and sulfur atoms of the thiazole ring can coordinate with metal ions, enabling the formation of metal-containing polymers and porous organic polymers (POPs). doi.org For example, porous polymers based on thiazolo[5,4-d]thiazole have been synthesized and subsequently metalated with copper ions. These materials act as robust, recyclable heterogeneous catalysts. doi.org

Another area of development is in covalent triazine frameworks (CTFs), which are noted for their high stability and visible light absorption, making them suitable for photocatalysis. Functionalizing these frameworks with photoactive groups like thiazolo[5,4-d]thiazole has been shown to significantly enhance their photocatalytic activity for applications such as hydrogen production and dye degradation. rsc.org Although direct polymerization or functionalization studies involving this compound are not prominent in the literature, its reactive hydrazinyl group presents a clear potential for its use as a monomer or cross-linking agent in the future development of novel functional polymers.

Coordination Chemistry: Ligand Synthesis and Metal Complexation

The thiazole ring contains both a "hard" nitrogen atom and a "soft" sulfur atom, allowing it to coordinate with a wide range of metal ions. nih.gov The addition of a hydrazinylmethyl group at the 5-position introduces further coordination possibilities via the two nitrogen atoms of the hydrazine (B178648) moiety. This makes this compound a potentially versatile ligand for creating metal complexes with diverse geometries and properties.

The synthesis of thiazole-based ligands often follows the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an alpha-haloketone. youtube.comnih.gov Modifications can then be made to introduce functional groups like the hydrazinylmethyl moiety.

Once synthesized, these ligands can be reacted with various transition metal salts (e.g., Ni(II), Cu(II), Co(II), Zn(II)) to form coordination complexes. jptcp.com The resulting complexes can feature mononuclear or polynuclear structures, and in some cases, can extend into 3D metal-organic frameworks. researchgate.net The hydrazone derivatives of thiazoles, which are structurally related to hydrazinylthiazoles, have been extensively studied, with the ligand often coordinating to the metal center in a bidentate or tridentate fashion. jptcp.com

| Ligand Type | Metal Ion(s) | Resulting Structure | Reference |

| (Thiazol-2-yl)hydrazone derivatives | Cd(II), Ni(II), Zn(II) | Mononuclear complexes and 3D MOF | researchgate.net |

| 5-N-Arylaminothiazoles | Ni(II), Zn(II) | Dinuclear and mononuclear complexes | nih.gov |

| Hydrazone Ligand AG-41 | Co(II), Ni(II), Cu(II), Zn(II) | Tridentate coordination complexes | jptcp.com |

| Thiazolo[5,4-d]thiazole-based polymers | Cu(II) | Metalated porous polymers | doi.org |

This table summarizes metal complexation with various thiazole-based ligands, illustrating the coordination potential of this class of compounds.

Synthesis of Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Thiazole-containing ligands are increasingly used in the design of MOFs due to their coordination versatility and the potential for creating functional materials for sensing, catalysis, and gas storage. scientificarchives.comresearchgate.net

Specifically, ligands featuring the rigid and planar thiazolo[5,4-d]thiazole unit have been used to construct robust LMOFs. scientificarchives.comscientificarchives.com For example, a zinc-based MOF, [Zn₂(NDC)₂(DPTTZ)], was constructed using a thiazolo[5,4-d]thiazole derivative (DPTTZ) as a pillar-like ligand, which also acted as the light-emitting component. nih.govresearchgate.net The synthesis is typically carried out under solvothermal conditions, where the metal salt and the organic ligands are heated in a suitable solvent. scientificarchives.com While the use of thiol- and thioether-based ligands in MOF synthesis is also an active area of research, challenges related to crystallinity and stability remain. researchgate.net There are currently no specific reports on MOFs synthesized using this compound as the primary organic linker.

Catalytic Applications of Metal Complexes

Metal complexes derived from thiazole-based ligands have demonstrated significant catalytic activity in various organic transformations. The incorporation of metal centers into these organic scaffolds can create active sites for catalysis, often with the benefit of being recyclable when part of a heterogeneous system. doi.orgnih.gov

For example, copper complexes of thiazolo[5,4-d]thiazole-based porous polymers have been shown to be highly efficient heterogeneous catalysts for the synthesis of 2-arylquinolines and 2-arylbenzothiazoles, with the catalysts being recoverable and reusable for multiple cycles without significant loss of activity. doi.org In another study, palladium(II), iron(III), and copper(II) complexes of a different thiazole derivative were developed as powerful catalysts for the synthesis of pyrazole-4-carbonitrile derivatives, with the Pd(II) complex showing particularly high efficacy. nih.gov These complexes can lower the activation energy of the reaction, and their catalytic efficiency can be optimized by adjusting the amount of catalyst used. nih.gov Photocatalysis is another emerging application, with thiazole-functionalized covalent frameworks being used for processes like dye degradation and hydrogen production under visible light. rsc.org

Applications in Analytical Chemistry (Excluding Basic Identification)

The unique coordination and photophysical properties of thiazole derivatives make them excellent candidates for applications in analytical chemistry, particularly as chemosensors. The development of LMOFs has led to highly sensitive and selective probes for detecting environmental pollutants. scientificarchives.com

The principle behind this application is often fluorescence quenching or enhancement. For instance, a zinc-thiazole MOF demonstrated high selectivity for detecting mercury ions (Hg²⁺) in water. In the presence of Hg²⁺, the MOF's fluorescence was significantly red-shifted and quenched, a response not observed with other common metal ions. nih.govresearchgate.net This specificity allows for the detection of Hg²⁺ even in a mixture of different ions. nih.govresearchgate.net Similarly, related 5-N-arylaminothiazole complexes have shown promise as selective sensors for zinc ions (Zn²⁺). nih.gov The ability to design thiazole-based frameworks with high stability in water is crucial for their practical application in sensing aqueous environmental contaminants. scientificarchives.com

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

The classical Hantzsch thiazole (B1198619) synthesis, involving the condensation of an α-haloketone with a thiosemicarbazone, remains a fundamental approach for creating hydrazinyl thiazole derivatives. sci-hub.se However, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 5-(Hydrazinylmethyl)thiazole and its derivatives.

Key areas for development include:

One-Pot Syntheses: Streamlining multi-step reactions into single-pot procedures can significantly improve efficiency and reduce waste. sci-hub.se Researchers have reported one-pot syntheses of hydrazinyl thiazoles under microwave irradiation and using catalysts like PEG-300, achieving good to excellent yields. sci-hub.se Future work could adapt these methods specifically for this compound, optimizing conditions to maximize yield and purity.

Catalyst-Free and Solvent-Free Conditions: The development of green synthetic methods is a major trend in chemistry. Exploring catalyst-free and solvent-free reactions, potentially utilizing microwave or ultrasound assistance, could offer more environmentally friendly pathways to the target compound. sci-hub.se

Diversity-Oriented Synthesis: Creating libraries of this compound derivatives with various substitutions is crucial for exploring their structure-activity relationships. Future methodologies should focus on flexible synthetic strategies that allow for the easy introduction of diverse functional groups onto the thiazole ring or the hydrazine (B178648) moiety. bohrium.com

| Synthetic Approach | Key Features | Potential Advantages |

| Modified Hantzsch Synthesis | Two-step reaction involving initial condensation followed by cyclization. sci-hub.se | Well-established, versatile for various substitutions. |

| Microwave-Assisted One-Pot Synthesis | Utilizes microwave irradiation to accelerate the reaction. sci-hub.se | Faster reaction times, often higher yields. |

| PEG-300 Mediated Synthesis | Employs polyethylene (B3416737) glycol as a recyclable and effective medium. sci-hub.se | Greener approach, high yields reported. |

Advanced Computational Modeling for Structure-Function Relationships

Computational modeling is an indispensable tool for understanding the properties and potential applications of novel molecules. For this compound, advanced computational studies can provide deep insights into its structure-function relationships, guiding the rational design of new derivatives with enhanced properties.

Future computational research should focus on:

Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) and other QM methods can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. nih.gov This can help in understanding its interaction with biological targets or its role in chemical reactions.

Molecular Docking and Dynamics Simulations: For potential pharmaceutical applications, molecular docking can predict the binding modes of this compound derivatives to specific protein targets. dntb.gov.uanih.govnih.gov Molecular dynamics simulations can further elucidate the stability of these interactions over time. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Studies: 2D and 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities or material properties. nih.gov This can accelerate the discovery of new lead compounds by predicting the activity of virtual molecules.

Exploration of New Application Areas in Material Science and Catalysis

While hydrazinylthiazole derivatives have been extensively studied for their biological activities, their potential in material science and catalysis remains relatively unexplored. The unique electronic properties of the thiazole ring, combined with the reactive hydrazine group, make this compound an attractive building block for new materials and catalysts.

Potential future applications include:

Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the thiazole ring and the nitrogen atoms of the hydrazine group can act as coordination sites for metal ions, making this compound a potential ligand for the synthesis of novel MOFs with interesting structural and functional properties. bohrium.com

Photocatalysis: Thiazole-containing compounds have been investigated in the context of visible-light-mediated energy transfer catalysis for dearomative cycloadditions. acs.org Future research could explore the potential of this compound and its derivatives as photosensitizers or in the development of novel photocatalytic systems.

Corrosion Inhibitors: The heteroatoms in the thiazole ring can adsorb onto metal surfaces, forming a protective layer. This property suggests that this compound derivatives could be investigated as effective corrosion inhibitors for various metals and alloys.

Integration of this compound into Complex Molecular Architectures

The incorporation of the this compound scaffold into larger, more complex molecules can lead to the development of compounds with novel properties and functionalities.

Future research in this area could involve:

Hybrid Molecules: Synthesizing hybrid molecules that combine the this compound core with other pharmacologically active heterocycles, such as pyrazole (B372694) or imidazole, could result in compounds with enhanced or synergistic biological activities. dntb.gov.uanih.gov

Polymeric Materials: The hydrazine group offers a reactive handle for polymerization reactions. This could be exploited to synthesize polymers incorporating the thiazole moiety, potentially leading to materials with unique thermal, optical, or electronic properties.

Supramolecular Assemblies: The hydrogen bonding capabilities of the hydrazine group and the potential for π-π stacking of the thiazole ring could be utilized to construct well-defined supramolecular architectures with applications in sensing, molecular recognition, and nanotechnology.

Q & A

Q. What are the standard synthetic routes for 5-(Hydrazinylmethyl)thiazole, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between thiazole precursors and hydrazine derivatives. For example, aminoguanidine hydrochloride and LiCl catalysts in ethanol under reflux (24 hours) are used to form hydrazinylmethyl derivatives, as seen in structurally similar compounds . Optimization includes varying solvents (e.g., ethanol, DMF), catalysts (e.g., PdCl₂(PPh₃)₂, CuI), and reaction times (15–24 hours) to improve yields. Characterization via IR, ¹H/¹³C NMR, and mass spectrometry confirms structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

- FT-IR : Identify N–H stretches (~3200–3400 cm⁻¹) and C=N/C–S vibrations (1600–1650 cm⁻¹, 650–750 cm⁻¹) .

- ¹H NMR : Look for hydrazine proton signals (δ 6.5–8.5 ppm) and thiazole ring protons (δ 7.0–8.5 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with hydrazinylmethyl and thiazole moieties .

Q. How is the antibacterial activity of this compound evaluated in preliminary assays?

Use agar disc diffusion or microbroth dilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Minimum inhibitory concentration (MIC) values are determined, with active compounds typically showing MICs ≤25 µg/mL. Substituent effects (e.g., electron-withdrawing groups) enhance activity by disrupting bacterial membranes .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action of this compound in neurological targets like GABA transaminase?

Docking simulations (e.g., Maestro software) against GABA transaminase (PDB ID: 1OHW) assess binding affinity and orientation. Validate parameters by comparing RMSD values (<2 Å) with co-crystallized ligands (e.g., vigabatrin). Key interactions include hydrogen bonding with Arg192 and hydrophobic contacts with Phe65. Such studies guide structural optimization for BBB permeability and anticonvulsant activity .

Q. What strategies resolve contradictions in bioactivity data across studies of this compound derivatives?

- Structural Variability : Compare substituent effects (e.g., halogen vs. methoxy groups) on activity .

- Assay Conditions : Standardize protocols (e.g., consistent bacterial strains, solvent controls) to minimize variability .

- Computational Validation : Use QSAR models to correlate electronic (e.g., LogP, polar surface area) and steric parameters with bioactivity trends .

Q. How do reaction kinetics and catalyst choice impact the scalability of this compound synthesis?